![molecular formula C10H16 B108330 Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- CAS No. 16022-04-1](/img/structure/B108330.png)
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is a chemical compound that has been the focus of scientific research in recent years. This compound has several potential applications in the field of medicine, particularly in the development of new drugs. In
科学研究应用
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and asthma. It has also been studied for its potential as an analgesic and as a treatment for depression.
作用机制
The mechanism of action of Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It may also have an effect on the immune system by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and asthma. It may also have a role in the treatment of depression, as it has been shown to increase levels of certain neurotransmitters in the brain.
实验室实验的优点和局限性
One advantage of using Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- in lab experiments is its potential as a new drug candidate. It has shown promising results in animal models and may be a useful tool for developing new treatments for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
未来方向
There are several future directions for research on Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-. One area of interest is in further understanding its mechanism of action and how it interacts with different neurotransmitters and immune cells. This could lead to the development of more targeted therapies. Another area of interest is in exploring its potential as an analgesic and in the treatment of depression. Finally, more research is needed to determine its safety and efficacy in humans.
合成方法
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-2-butene with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form the desired compound. Other methods include the use of Grignard reagents or the Diels-Alder reaction.
属性
CAS 编号 |
16022-04-1 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
6,6-dimethyl-3-methylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 |
InChI 键 |
AKTVSHXUPUGPRY-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1CC(=C)C2)C |
规范 SMILES |
CC1(C2CC1CC(=C)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





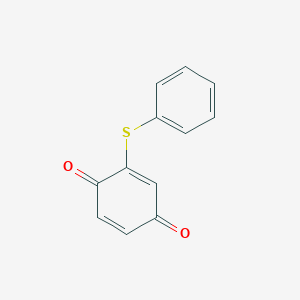
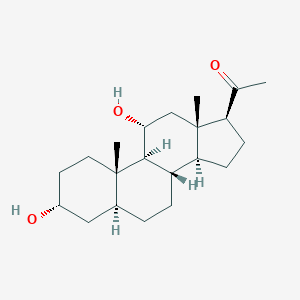
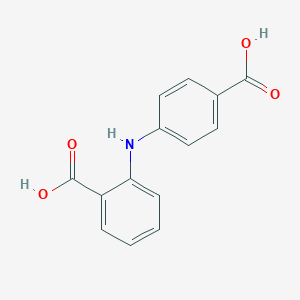
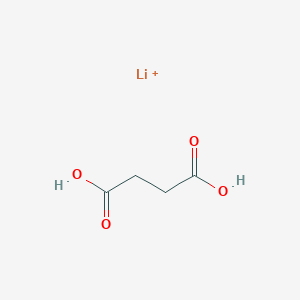

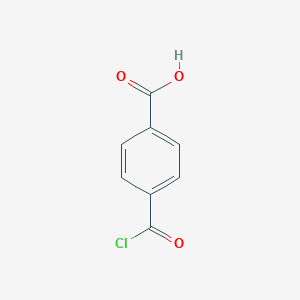
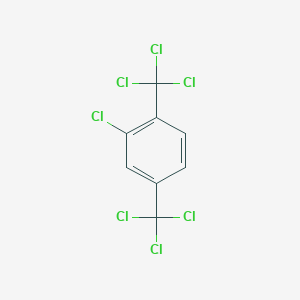

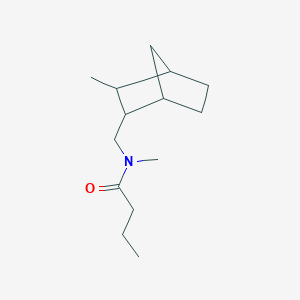
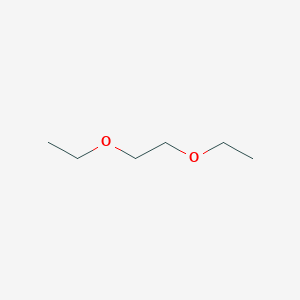
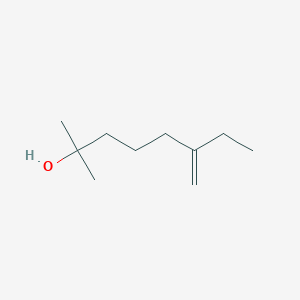
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)